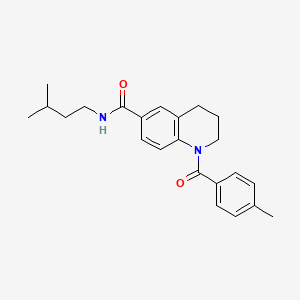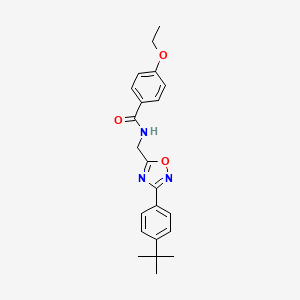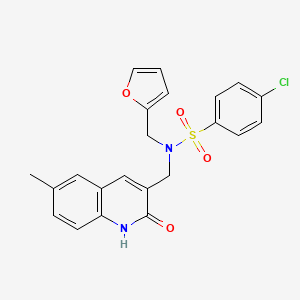
1-(4-methylbenzoyl)-6-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylbenzoyl)-6-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is commonly referred to as MQPA, and it belongs to the class of tetrahydroquinoline derivatives. MQPA has been widely studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
MQPA has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology. In medicine, MQPA has been shown to have anti-inflammatory and anti-tumor properties. In biochemistry, MQPA has been used as a tool to study the structure and function of enzymes. In pharmacology, MQPA has been studied for its potential use as a drug target for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of MQPA is not fully understood, but it is believed to act as an inhibitor of certain enzymes. MQPA has been shown to inhibit the activity of enzymes such as thrombin, trypsin, and chymotrypsin. By inhibiting these enzymes, MQPA can potentially reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
MQPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MQPA can inhibit the activity of various enzymes, including thrombin, trypsin, and chymotrypsin. In vivo studies have shown that MQPA can reduce inflammation and inhibit tumor growth. However, the exact biochemical and physiological effects of MQPA are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MQPA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, MQPA has been extensively studied, and there is a wealth of information available on its properties and potential applications. However, there are also some limitations to using MQPA in lab experiments. For example, the mechanism of action of MQPA is not fully understood, and its effects on different enzymes and biological systems may vary.
Direcciones Futuras
There are several future directions for research on MQPA. One potential area of study is the development of new drugs based on the structure of MQPA. Additionally, further research is needed to fully understand the mechanism of action of MQPA and its effects on different enzymes and biological systems. Finally, studies on the potential side effects of MQPA and its safety profile are also needed to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-(4-methylbenzoyl)-6-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline, also known as MQPA, is a chemical compound that has gained significant attention in the scientific community. MQPA has potential applications in various fields such as medicine, biochemistry, and pharmacology. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory and anti-tumor properties. While there are some limitations to using MQPA in lab experiments, there are also several future directions for research on this compound. Overall, MQPA is a promising compound that has the potential to be used in the development of new drugs and therapies.
Métodos De Síntesis
MQPA can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with piperidine-1-carbonyl chloride to form 1-(4-methylbenzoyl)-6-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline. The synthesis of MQPA is a complex process that requires careful attention to detail and a high level of expertise.
Propiedades
IUPAC Name |
1-(4-methylbenzoyl)-N-(3-methylbutyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-16(2)12-13-24-22(26)20-10-11-21-19(15-20)5-4-14-25(21)23(27)18-8-6-17(3)7-9-18/h6-11,15-16H,4-5,12-14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSGAKYQOPYFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzoyl)-N-(3-methylbutyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(benzylsulfamoyl)-4-methoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B7712191.png)
![ethyl 4-{[N'-(4-tert-butylcyclohexylidene)hydrazinecarbonyl]formamido}benzoate](/img/structure/B7712196.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712214.png)


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7712224.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712233.png)



